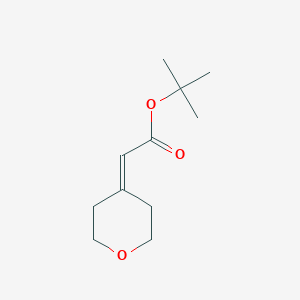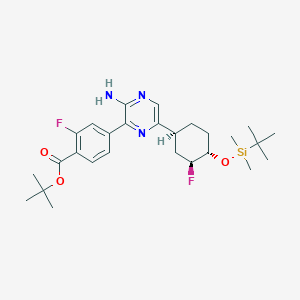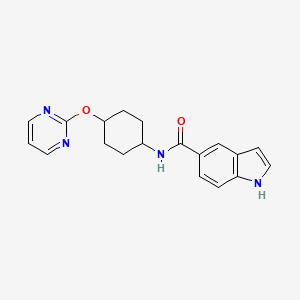
Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (TBTA) is an organic compound belonging to the family of esters, which is often used as a building block in various synthetic reactions. It is a colorless liquid, with a boiling point of 104°C and a melting point of -75°C. TBTA is a versatile compound, as it can be used in a wide range of applications, including synthesis, catalysis, and biochemistry. In particular, TBTA is used as a reagent in the synthesis of heterocyclic compounds, to introduce an alkyl group into a molecule, and to catalyze the addition of a nucleophile to an electrophilic center.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is utilized in chemoselective synthesis processes. For instance, Vincent Troiani and colleagues (2011) describe a biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor, highlighting the compound's role in streamlining the production of medically significant molecules (Troiani, Cluzeau, & Časar, 2011).
Stereoselective Nucleophilic Substitution Reactions
The compound's derivatives are pivotal in stereoselective nucleophilic substitution reactions. Research by Leticia Ayala et al. (2003) shows how the electronic nature of substituents affects the conformational preferences of six-membered-ring cations, demonstrating the compound's importance in understanding and harnessing reaction mechanisms for selective synthesis (Ayala, Lucero, Romero, Tabacco, & Woerpel, 2003).
Synthesis of Fluoroalkyl-Substituted Compounds
Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is involved in the synthesis of fluoroalkyl-substituted compounds, as demonstrated by Rustam T. Iminov and colleagues (2015). Their work on acylation and subsequent reactions leading to fluorinated pyrazole-4-carboxylic acids on a multigram scale underlines the compound's utility in creating fluorinated derivatives with potential pharmaceutical applications (Iminov et al., 2015).
Enhancement of Drug Cytotoxicity
Furthermore, the tert-butyl dimethyl silyl group, closely related to the structural motifs of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, has been found to enhance the cytotoxicity of drugs against tumor cells. Research by O. Donadel et al. (2005) synthesizes disubstituted tetrahydropyrans with this group to evaluate their cytotoxic activity, indicating its potential in drug development strategies (Donadel, Martín, Martín, Villar, & Padrón, 2005).
Catalysis and Material Science
In catalysis and material science, derivatives of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate serve as precursors or intermediates in the synthesis of complex materials. For example, the synthesis and photochemistry of related compounds have implications for developing new materials with unique photochemical properties, as explored by P. Kilickiran and colleagues (2001) (Kilickiran, Sankararaman, & Hopf, 2001).
Mecanismo De Acción
In terms of pharmacokinetics, esters are often rapidly metabolized in the body, primarily in the liver, through a process called ester hydrolysis, which splits the ester into an alcohol and a carboxylic acid . The rate of this reaction can be influenced by various factors including the specific structure of the ester, the presence of certain enzymes, and the pH of the environment .
The action environment of “Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate” would likely depend on its specific use and route of administration. For example, if it were used as a drug, factors such as the drug formulation, the patient’s age and health status, and the presence of other drugs could all potentially influence its action and efficacy .
Propiedades
IUPAC Name |
tert-butyl 2-(oxan-4-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(12)8-9-4-6-13-7-5-9/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTQCCDQAVEAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)





![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)

![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)

![2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2721304.png)